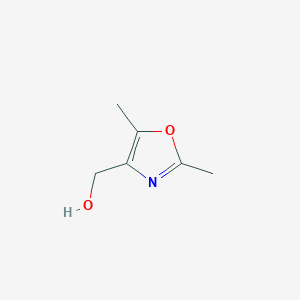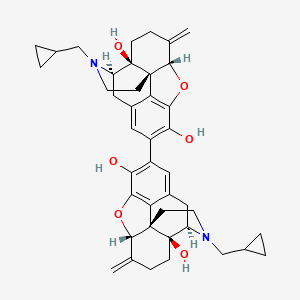
2,2'-Bisnalmefene
Overview
Description
2,2’-Bisnalmefene is a short-acting opioid antagonist derived from nalmefene. It has been primarily used in the treatment of alcohol dependence, effectively reducing alcohol intake and cravings. This compound is also being explored for its potential in maintaining abstinence from alcohol .
Mechanism of Action
Target of Action
It is known that 2,2’-bisnalmefene is a degradation product of nalmefene , which is a potent antagonist for opioid receptors . Therefore, it is plausible that 2,2’-Bisnalmefene may interact with similar targets.
Pharmacokinetics
It is known that 2,2’-Bisnalmefene is a degradation product of Nalmefene
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2,2’-Bisnalmefene are not well-studied. It is known that it is a degradation product of Nalmefene , which interacts with opioid receptors in the brain
Cellular Effects
The cellular effects of 2,2’-Bisnalmefene are not well-documented. Given its relationship to Nalmefene, it may have similar effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of 2,2’-Bisnalmefene is not well-understood. As a degradation product of Nalmefene, it may share some of its molecular interactions, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
The preparation of 2,2’-Bisnalmefene involves the synthesis of nalmefene, followed by specific chemical reactions to form the bisnalmefene structure. The synthetic route typically includes the following steps:
Chemical Reactions Analysis
2,2’-Bisnalmefene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert 2,2’-Bisnalmefene into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2,2’-Bisnalmefene has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the detection and quantification of nalmefene impurities.
Biology: The compound is studied for its effects on opioid receptors and its potential to modulate biological pathways.
Medicine: 2,2’-Bisnalmefene is investigated for its therapeutic potential in treating alcohol dependence and preventing relapse in opioid dependence.
Comparison with Similar Compounds
2,2’-Bisnalmefene is unique compared to other opioid antagonists due to its specific structure and short-acting nature. Similar compounds include:
Nalmefene: The parent compound from which 2,2’-Bisnalmefene is derived. Nalmefene is also used in the treatment of alcohol dependence.
Naltrexone: Another opioid antagonist used for treating alcohol and opioid dependence. It has a longer duration of action compared to 2,2’-Bisnalmefene.
Naloxone: A well-known opioid antagonist used for emergency treatment of opioid overdose.
2,2’-Bisnalmefene’s uniqueness lies in its balanced properties, offering a short-acting yet effective option for managing dependence.
Properties
IUPAC Name |
(4R,4aS,7aS,12bS)-10-[(4R,4aS,7aS,12bS)-3-(cyclopropylmethyl)-4a,9-dihydroxy-7-methylidene-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-10-yl]-3-(cyclopropylmethyl)-7-methylidene-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H48N2O6/c1-21-7-9-41(47)29-17-25-15-27(33(45)35-31(25)39(41,37(21)49-35)11-13-43(29)19-23-3-4-23)28-16-26-18-30-42(48)10-8-22(2)38-40(42,32(26)36(50-38)34(28)46)12-14-44(30)20-24-5-6-24/h15-16,23-24,29-30,37-38,45-48H,1-14,17-20H2/t29-,30-,37+,38+,39+,40+,41-,42-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEKUTJDLMXTWRE-CVQRZJKKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CCC2(C3CC4=CC(=C(C5=C4C2(C1O5)CCN3CC6CC6)O)C7=C(C8=C9C(=C7)CC1C2(C9(CCN1CC1CC1)C(O8)C(=C)CC2)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C1CC[C@]2([C@H]3CC4=CC(=C(C5=C4[C@]2([C@H]1O5)CCN3CC6CC6)O)C7=C(C8=C9C(=C7)C[C@@H]1[C@]2([C@]9(CCN1CC1CC1)[C@@H](O8)C(=C)CC2)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H48N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40938772 | |
| Record name | 17-(Cyclopropylmethyl)-2-[17-(cyclopropylmethyl)-3,14-dihydroxy-6-methylidene-4,5-epoxymorphinan-2-yl]-6-methylidene-4,5-epoxymorphinan-3,14-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40938772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
676.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
176220-84-1 | |
| Record name | 2,2'-Bis(6-deoxo-6-methylenenaltrexone) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0176220841 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 17-(Cyclopropylmethyl)-2-[17-(cyclopropylmethyl)-3,14-dihydroxy-6-methylidene-4,5-epoxymorphinan-2-yl]-6-methylidene-4,5-epoxymorphinan-3,14-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40938772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of studying 2,2'-bisnalmefene in the context of nalmefene hydrochloride injections?
A1: this compound is identified as the sole degradation product of nalmefene hydrochloride in the studied injection formulation []. Understanding the formation kinetics of this degradation product is crucial for determining the shelf life and long-term stability of the drug product.
Q2: How is this compound quantified in nalmefene hydrochloride injections?
A2: A high-performance liquid chromatography (HPLC) method was developed and validated for the quantification of this compound in nalmefene hydrochloride injections []. This method demonstrated excellent precision, linearity, and accuracy for determining the level of this compound present.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


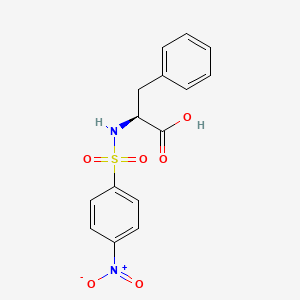
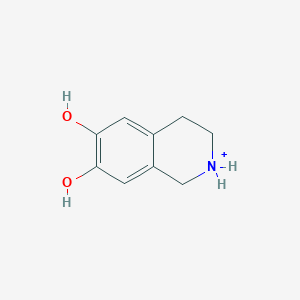
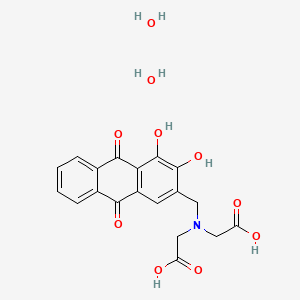
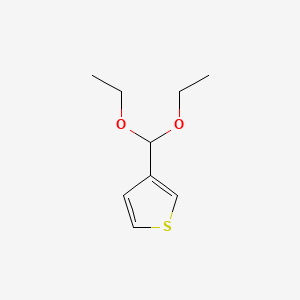
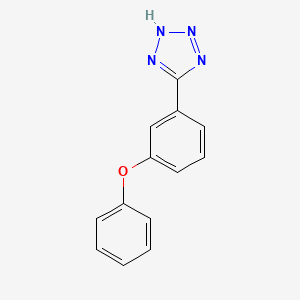
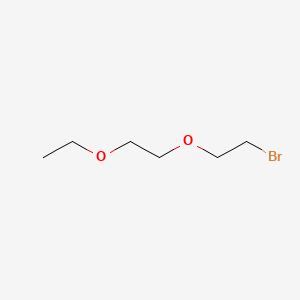
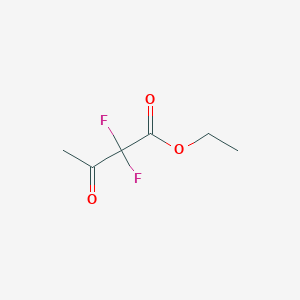
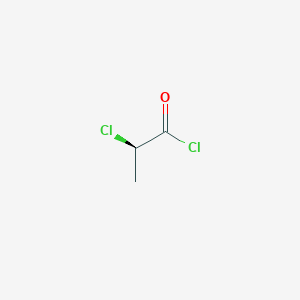
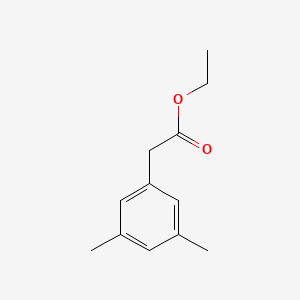

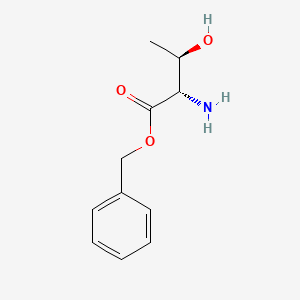
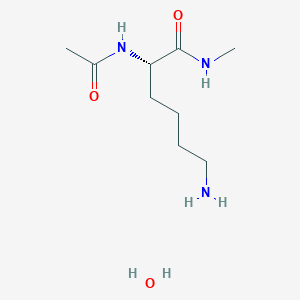
![Methyl 2-phenylimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B1588671.png)
